Bis(2,5-dimethylfuran-3-yl)sulfane

Flavour Chemistry Process Engineering Volatility Profiling

Bis(2,5-dimethylfuran-3-yl)sulfane (CAS 28588-72-9), systematically named Furan, 3,3'-thiobis[2,5-dimethyl-, is a heteroaromatic monosulfide composed of two 2,5-dimethylfuran moieties joined through a single sulfur atom (C₁₂H₁₄O₂S, MW 222.30 g/mol). It belongs to the class of sulfur-substituted furan derivatives evaluated as flavouring agents, a group of 33 substances considered by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids under Flavouring Group Evaluation 65 (FGE.65).

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
CAS No. 28588-72-9
Cat. No. B15213875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dimethylfuran-3-yl)sulfane
CAS28588-72-9
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC2=C(OC(=C2)C)C
InChIInChI=1S/C12H14O2S/c1-7-5-11(9(3)13-7)15-12-6-8(2)14-10(12)4/h5-6H,1-4H3
InChIKeyXTPFJXOOSCYFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,5-dimethylfuran-3-yl)sulfane (CAS 28588-72-9): Procurement-Relevant Identity and Class Context


Bis(2,5-dimethylfuran-3-yl)sulfane (CAS 28588-72-9), systematically named Furan, 3,3'-thiobis[2,5-dimethyl-, is a heteroaromatic monosulfide composed of two 2,5-dimethylfuran moieties joined through a single sulfur atom (C₁₂H₁₄O₂S, MW 222.30 g/mol) [1]. It belongs to the class of sulfur-substituted furan derivatives evaluated as flavouring agents, a group of 33 substances considered by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids under Flavouring Group Evaluation 65 (FGE.65) [2]. Unlike its widely commercialized disulfide analog bis(2,5-dimethyl-3-furyl) disulfide (CAS 28588-73-0, JECFA 1067, FEMA 3476, FL-no 13.015), the monosulfide lacks an independent JECFA, FEMA, or EU FL number, positioning it as a specialized research and formulation compound rather than a standard-of-identity flavouring substance [3].

Why Bis(2,5-dimethylfuran-3-yl)sulfane Cannot Be Replaced by Generic Furan Sulfides


The sulfur bridge configuration—monosulfide (S) versus disulfide (S–S) versus trisulfide (S–S–S)—directly dictates both the organoleptic profile and the physicochemical handling properties of 3-furyl sulfide flavorants [1]. At equivalent usage levels (0.2 ppm in soup base), the monosulfide and disulfide both deliver a distinct meaty character, yet the monosulfide uniquely contributes a roast-meat aroma that differs from the broader cooked-meat profile of the disulfide [1]. Furthermore, positional isomerism critically matters: bis(5-methyl-2-furyl) disulfide fails completely under identical conditions, producing only a chemical, rubbery taste with no meat character [1]. These three factors—sulfur oxidation state, methyl substitution pattern, and the thioether linkage position on the furan ring—mean that a generic 'furan sulfide' selection will not replicate the specific sensory and volatility signature of the monosulfide.

Quantitative Differentiation Evidence for Bis(2,5-dimethylfuran-3-yl)sulfane Versus Closest Analogs


Monosulfide Exhibits a 24–27% Lower Boiling Point Than Its Disulfide Analog, Enabling Differential Volatility-Driven Application

When purified from the same reaction mixture by fractional distillation, bis(2,5-dimethylfuran-3-yl)sulfane distills at 81–85 °C (0.15 mm Hg), whereas the co-produced bis(2,5-dimethyl-3-furyl) disulfide requires 112–116 °C (0.45 mm Hg) [1]. This ~30 °C difference at comparable vacuum levels reflects the fundamental impact of the S vs S–S bridge on intermolecular forces.

Flavour Chemistry Process Engineering Volatility Profiling

At Equal Concentration (0.2 ppm), Monosulfide Delivers Roast-Meat Character Distinct from the Disulfide's Cooked-Meat Profile

In a standardized soup-base evaluation, both the monosulfide and disulfide imparted a distinct meaty flavour at 0.2 ppm [1]. However, the monosulfide prepared in Example II specifically yielded an 'odor of roast meat' and, when formulated at 0.1% in propylene glycol and added to soup, produced 'an excellent meat flavor' with roasted notes [1]. The disulfide, by contrast, is characterized in the patent as having a broader 'cooked meat taste' and 'meat aroma,' and is noted as the preferred compound overall [1].

Sensory Science Flavour Formulation Organoleptic Differentiation

Molecular Weight Is 12.6% Lower Than the Disulfide, Altering Dosage-Weight Relationships in Formulation

The monosulfide (C₁₂H₁₄O₂S) has a molecular weight of 222.30 g/mol, compared with 254.37 g/mol for the disulfide (C₁₂H₁₄O₂S₂) [1][2]. This 32.07 g/mol difference—exactly one sulfur atom—means that on a weight-for-weight basis, the monosulfide delivers approximately 14.4% more molecules per unit mass, which must be accounted for when substituting between the two in equimolar flavour formulations.

Formulation Science Molecular Properties Procurement Specifications

Both 2,5-Dimethyl-3-furyl Sulfides Are Preferred Over Bis(5-methyl-2-furyl) Disulfide, Which Fails to Deliver Meat Character

The patent explicitly states that both bis(2,5-dimethyl-3-furyl) sulfide and its disulfide analog are preferred over bis(5-methyl-2-furyl) disulfide, which was found to impart only a chemical, rubbery taste and aroma when evaluated under identical conditions (0.2 ppm in soup base) [1]. This result highlights the critical importance of the 2,5-dimethyl substitution pattern on the 3-furyl position for meaty flavour character; the 5-methyl-2-furyl positional isomer fails completely.

Flavour Chemistry Structure-Activity Relationship Procurement Selection

Regulatory Status Asymmetry: The Monosulfide Lacks Independent JECFA, FEMA, and EU FL Registration Held by the Disulfide

The disulfide analog (CAS 28588-73-0) carries full flavouring substance registrations: JECFA No. 1067 (evaluated 2002, Session 59; full specification), FEMA No. 3476 (GRAS), COE No. 722, and EU FL-no 13.015 [1][2]. EFSA concluded 'no safety concern at estimated levels of intake as flavouring substances' for 32 of 33 sulfur-substituted furan derivatives in FGE.65Rev1, including the disulfide [3]. By contrast, bis(2,5-dimethylfuran-3-yl)sulfane (CAS 28588-72-9) does not appear with an independent JECFA, FEMA, or FL number in the publicly available regulatory inventories, and is not listed in the FDA Substances Added to Food inventory under its CAS number .

Regulatory Compliance Food Safety Procurement Risk Assessment

Evidence-Based Application Scenarios for Bis(2,5-dimethylfuran-3-yl)sulfane (CAS 28588-72-9)


Specialized Roast-Meat Flavour Formulation Requiring Higher Volatility

Flavour houses developing roast-meat or roasted-nut profiles where a rapid, low-temperature headspace release is critical can leverage the monosulfide's 24–27% lower boiling point (81–85 °C at 0.15 mm Hg) relative to the disulfide [1]. At 0.2 ppm in soup base, the monosulfide delivers roast-meat character that complements but does not duplicate the cooked-meat profile of the disulfide, enabling formulators to fine-tune the roast-to-cooked balance in complex meat flavour systems [1].

Structure-Activity Relationship (SAR) Studies on Furan Sulfide Flavourants

Academic and industrial research groups investigating how sulfur oxidation state (monosulfide S vs disulfide S–S vs trisulfide S–S–S) modulates organoleptic properties can use this compound as the monosulfide reference standard. Patent data provide direct, same-study comparators: the monosulfide and disulfide are co-synthesized, co-purified, and evaluated under identical conditions (0.2 ppm soup base), offering a uniquely controlled dataset for SAR analysis [1]. The mass spectrum (molecular ion m/z 222, 72.7% rel. intensity), PMR (δ 2.2, 2.3, 5.78 ppm), and IR data are fully documented [1].

Industrial Intermediate for Disulfide and Mixed Sulfide Production

The monosulfide is produced as a co-product alongside the disulfide when 2,5-dimethylfuran is reacted with sulfur dichloride (SCl₂) in the presence of stannic chloride catalyst at −20 °C [1]. It can also be prepared selectively via modified conditions (Example II: 0 °C, SCl₂, 33 min addition) to yield a product with roast meat aroma [1]. This positions the monosulfide as both a process intermediate recoverable from mixed sulfide streams and a precursor for further sulfur-functionalization chemistry.

Non-Food Fragrance and Research Applications Where Food-Grade Registration Is Not Required

Because the monosulfide lacks the independent JECFA, FEMA, and EU FL registrations held by its disulfide analog [2][3], it is best positioned for fragrance research, aroma-chemical library screening, and academic studies where food regulatory status is not a constraint. The documented roast-meat odour and meat aroma character [1] make it a candidate for non-food flavour mimicry, olfactory receptor studies, and fragrance accord development in segments not subject to food-flavouring regulations.

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